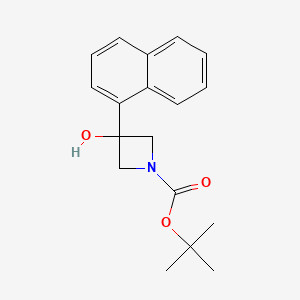
Tert-butyl 3-hydroxy-3-(naphthalen-1-yl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-hydroxy-3-(naphthalen-1-yl)azetidine-1-carboxylate is a chemical compound with the CAS Number: 1696848-61-9 . It has a molecular weight of 299.37 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C18H21NO3/c1-17(2,3)22-16(20)19-11-18(21,12-19)15-10-6-8-13-7-4-5-9-14(13)15/h4-10,21H,11-12H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder and is typically stored at 4°C . The molecular weight is 299.37 . Unfortunately, other specific physical and chemical properties like boiling point, density, etc., are not available in the sources I found.Wirkmechanismus
Tert-butyl 3-hydroxy-3-(naphthalen-1-yl)azetidine-1-carboxylate works by inhibiting the activity of specific enzymes involved in various biological processes. For example, this compound inhibits the activity of HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis, and also inhibits the activity of cyclin-dependent kinases, which are involved in cell cycle regulation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit cancer cell proliferation and cholesterol biosynthesis, this compound has also been shown to have anti-inflammatory effects. Specifically, this compound has been shown to inhibit the production of pro-inflammatory cytokines in response to lipopolysaccharide stimulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Tert-butyl 3-hydroxy-3-(naphthalen-1-yl)azetidine-1-carboxylate in lab experiments is its ability to selectively inhibit specific enzymes, making it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be carefully monitored.
Zukünftige Richtungen
There are several potential future directions for research involving Tert-butyl 3-hydroxy-3-(naphthalen-1-yl)azetidine-1-carboxylate. One direction is to further explore its potential as a therapeutic agent for cancer and other diseases. Another direction is to investigate its potential as a cholesterol-lowering agent, particularly in combination with other cholesterol-lowering drugs. Additionally, further research could explore the potential of this compound as an anti-inflammatory agent and its potential for use in treating inflammatory diseases.
Synthesemethoden
Tert-butyl 3-hydroxy-3-(naphthalen-1-yl)azetidine-1-carboxylate can be synthesized through a multistep process involving the reaction of tert-butyl acrylate with 1-naphthylmagnesium bromide, followed by a cyclization reaction with aziridine. The resulting product is then hydrolyzed to yield this compound.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-hydroxy-3-(naphthalen-1-yl)azetidine-1-carboxylate has shown promising results in various scientific research studies. One study found that this compound can inhibit the proliferation of cancer cells, specifically breast cancer cells, by inducing cell cycle arrest and apoptosis. Another study showed that this compound can inhibit the activity of a key enzyme involved in the biosynthesis of cholesterol, suggesting its potential as a cholesterol-lowering agent.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
tert-butyl 3-hydroxy-3-naphthalen-1-ylazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-17(2,3)22-16(20)19-11-18(21,12-19)15-10-6-8-13-7-4-5-9-14(13)15/h4-10,21H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEIUCAOOWNAQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2902794.png)
![3-Bromo-5-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B2902798.png)
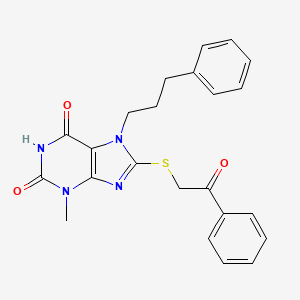
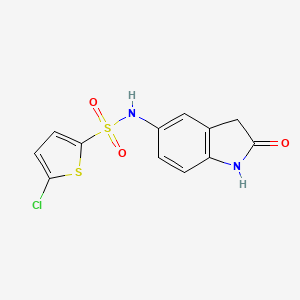
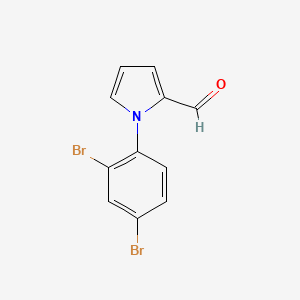
![1-[3-[(5-Chloro-2-methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2902803.png)
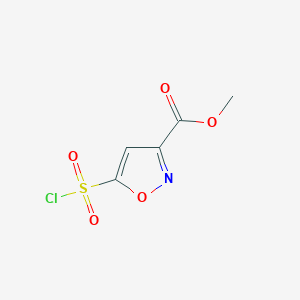
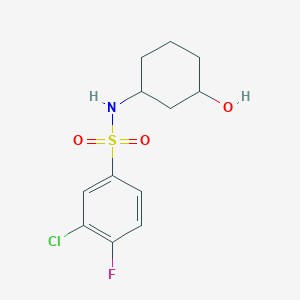
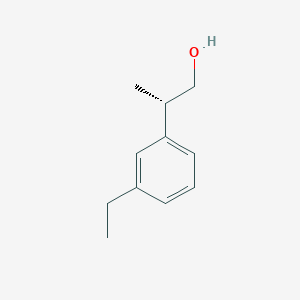
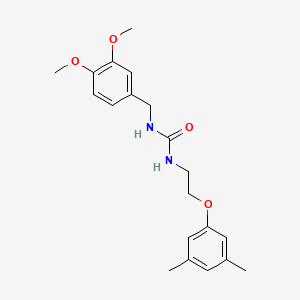
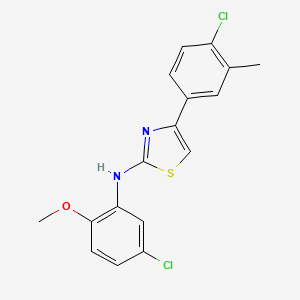

![N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-4-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2902813.png)